A two-step synthesis method is employed to produce 1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H,1'H-2,4'-biimidazole. Initially, a trivalent scaffold, 2-(5'-amino-4(5)-formyl-1H,1'H-2,4'-biimidazol-1'-yl)acetic acid, is synthesized in solution from commercially available ethyl adenin-9-ylacetate and bromomalonaldehyde. This scaffold is then coupled to an amino acid-loaded Wang resin. The formyl group of the resin-bound biimidazole undergoes derivatization via reductive amination, oximation, or hydrazone formation. Finally, the 5'-amino group is acylated, and the final product is cleaved from the resin and purified. []
Although 1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H,1'H-2,4'-biimidazole is proposed as a scaffold for protein kinase inhibitors, [] its precise mechanism of action has not been elucidated in the provided papers. Further research is required to determine its specific protein targets and the nature of its interactions with these targets.
The primary scientific application of 1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H,1'H-2,4'-biimidazole lies in its potential use as a scaffold for developing protein kinase inhibitors. [] The unique structure of this compound, featuring a biimidazole ring linked to a tetrazole moiety via a thioether bridge, provides a versatile platform for introducing various substituents. This structural diversity allows for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity towards specific protein kinase targets.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: